

physicochemical properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile

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Compound of Interest

Compound Name:	3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
Cat. No.:	B1267400

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An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various pharmacologically active compounds.^[1] Its molecular structure, featuring a substituted benzene ring with bromo, methoxy, and propanenitrile functional groups, makes it a versatile building block in medicinal chemistry. Notably, it is a crucial precursor in the synthesis of Ivabradine, a bradycardic agent used in the treatment of myocardial ischemia and heart failure.^[2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an illustrative representation of the signaling pathway of its prominent derivative, Ivabradine.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile. It is important to note that while some experimental data is available, other properties are computationally predicted and should be regarded as estimates.

Property	Value	Source
IUPAC Name	3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile	PubChem[3]
CAS Number	35249-62-8	PubChem[3]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	PubChem[3]
Molecular Weight	270.12 g/mol	PubChem[3]
Melting Point	76-78 °C	Patents[4][5]
74-81 °C	Patent[1]	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Mass Spectrometry (EI)	m/z: 267/269 (M ⁺ , 100/98), 252, 224, 145, 130, 117, 102, 75	Patent[4]
¹ H-NMR Spectrum	While mentioned in patents, specific spectral data (chemical shifts, multiplicity) is not readily available in public sources.	
¹³ C-NMR Spectrum	Data not available	

Experimental Protocols: Synthesis

The synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile is typically achieved through a multi-step process starting from 3,4-dimethoxybenzaldehyde. The following protocols are based on methodologies described in patent literature.[4][5]

Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde

- Reaction Setup: In a reaction flask, dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid with stirring at room temperature.
- Bromination: Slowly add 30.8ml (0.602 mol) of bromine to the solution. The reaction is maintained at a temperature of 20-30 °C for 6 hours.
- Precipitation and Isolation: After the reaction period, add 200ml of water to the mixture to precipitate a yellow solid.
- Purification: The solid is collected by suction filtration, washed with water, and then dried under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white crystalline solid. (Yield: 86.5%, mp: 151-152 °C).[4][5]

Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonnitrile

- Reaction Setup: Dissolve 127.6g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of 400ml of tetrahydrofuran (THF) and 200ml of acetonitrile.
- Reaction: The solution is heated to reflux, and 35g (0.62 mol) of potassium hydroxide is added in batches. The reflux is maintained for 10 hours.
- Work-up: After the reaction is complete, the solvent is removed by distillation. 200ml of water is added to the residue, and the product is extracted twice with ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonnitrile. (Yield: 71.3%, mp: 147-149 °C).[4]

Step 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Two alternative reduction methods are presented:

Method A: Catalytic Hydrogenation

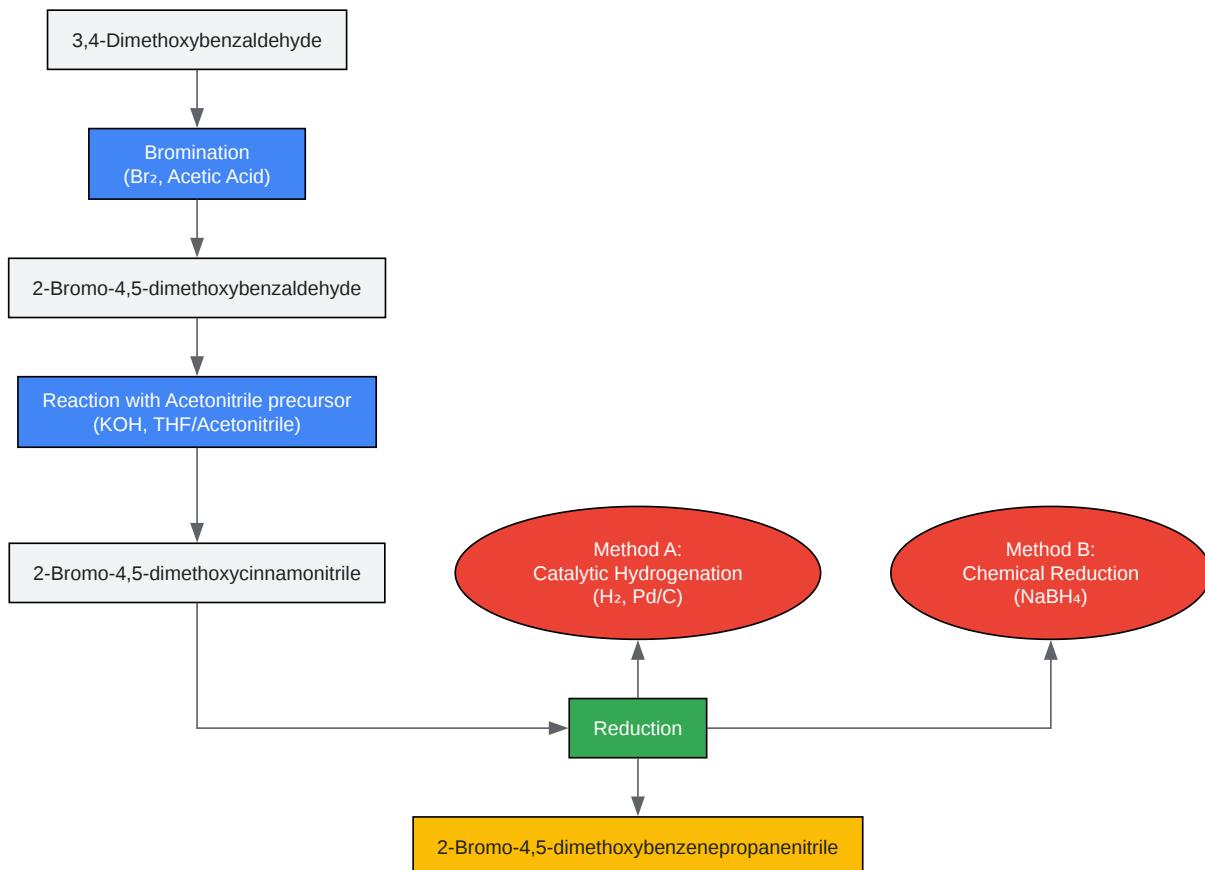
- Reaction Setup: Dissolve 120.0g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonnitrile in 800ml of methanol.
- Reduction: Add 20g of 10% palladium on carbon in batches. The mixture is then subjected to a hydrogen atmosphere, and the reduction reaction is carried out for 12 hours.
- Isolation and Purification: After the reaction, the palladium catalyst is removed by filtration. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 84.6%, mp: 76-78 °C).[4]

Method B: Chemical Reduction

- Reaction Setup: Dissolve 99.5g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonnitrile in a mixture of 200ml of pyridine and 600ml of methanol.
- Reduction: Add 27.6g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux. The reaction is maintained at reflux for 12 hours.
- Work-up: After cooling, unreacted sodium borohydride is decomposed by the addition of 10% hydrochloric acid. The product is extracted twice with ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous $MgSO_4$, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 81.4%, mp: 76-78 °C).[4]

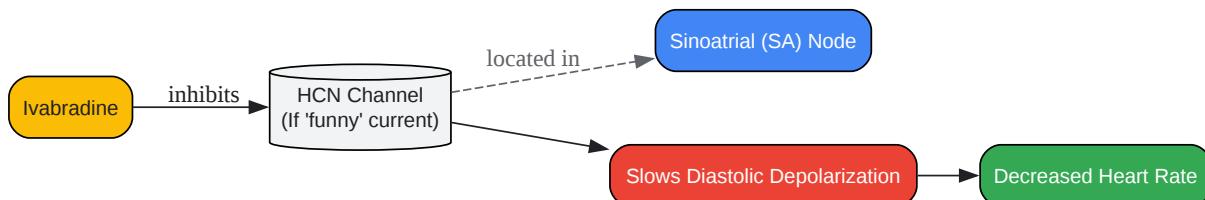
Visualizations

Experimental Workflow: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

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Caption: Synthetic pathway for 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Signaling Pathway: Mechanism of Action of Ivabradine



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Caption: Mechanism of action of Ivabradine.

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